Lipophilicity Shift vs. Non-Fluorinated Analog: XLogP3-AA = 1.2 vs. −0.4
The N-(2,2,2-trifluoroethyl) substitution in [1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine raises the computed partition coefficient (XLogP3-AA) from −0.4 (non-fluorinated analog piperidin-3-ylmethanamine, CAS 23099-21-0) to 1.2, representing a ΔLogP of +1.6 log units [1][2]. This shift places the compound within the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and CNS permeability in medicinal chemistry guidelines, whereas the non-fluorinated scaffold (LogP −0.4) falls below this window [3]. The trifluoroethyl group is recognized in the medicinal chemistry literature as a metabolically stable, lipophilic bioisostere for ethyl or isopropyl groups that resists oxidative dealkylation [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | Piperidin-3-ylmethanamine (CAS 23099-21-0): XLogP3-AA = −0.4 |
| Quantified Difference | ΔXLogP3-AA = +1.6 log units |
| Conditions | Computed by XLogP3 3.0 algorithm; data from PubChem (release 2025.04.14) |
Why This Matters
A ΔLogP of +1.6 is a determinative parameter for library design: the fluorinated compound occupies a fundamentally different property space from the non-fluorinated analog, and substitution would alter the permeability and distribution profile of any derived lead series.
- [1] PubChem. Compound Summary for CID 43187074: [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine. XLogP3-AA = 1.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1019382-28-5 (accessed 2026-04-28). View Source
- [2] PubChem. Compound Summary for CID 90880: Piperidine-3-methylamine. XLogP3-AA = −0.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/23099-21-0 (accessed 2026-04-28). View Source
- [3] C.A. Lipinski, F. Lombardo, B.W. Dominy, P.J. Feeney. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. https://doi.org/10.1016/S0169-409X(00)00129-0. View Source
- [4] M. Nonn, L. Kiss, M. Haukka, S. Fustero, F. Fülöp. Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. Tetrahedron 2016, 72 (47), 7526–7535. https://doi.org/10.1016/j.tet.2016.10.005. View Source
